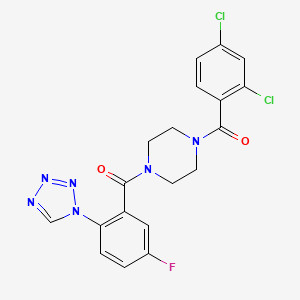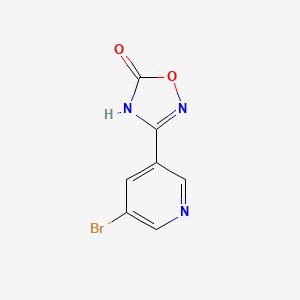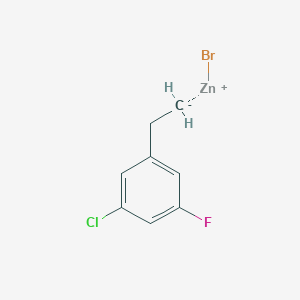
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the dichloropyridinyl and thiadiazole moieties contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different thiadiazole derivatives.
Applications De Recherche Scientifique
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,6-Dichloropyridin-2-yl)-1,2,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
3-(3,6-Dichloropyridin-2-yl)-1,2,4-triazole: Contains a triazole ring, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of 3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine lies in its specific combination of the dichloropyridinyl and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1179359-93-3 |
|---|---|
Formule moléculaire |
C7H4Cl2N4S |
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
3-(3,6-dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-2-4(9)11-5(3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13) |
Clé InChI |
ZFKGVDWGULQDCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Cl)C2=NSC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)


![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![2-[4-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B12634761.png)

![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12634765.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
